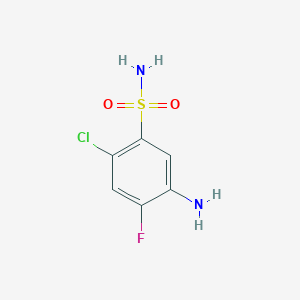4-Chloro-2-fluoro-5-sulfamoylaniline
CAS No.:
Cat. No.: VC17683804
Molecular Formula: C6H6ClFN2O2S
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6ClFN2O2S |
|---|---|
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 5-amino-2-chloro-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H6ClFN2O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
| Standard InChI Key | TXBDAHLPHMWZPE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an aniline backbone substituted at positions 2 (fluoro), 4 (chloro), and 5 (sulfamoyl). The SMILES notation reflects this arrangement, where the sulfamoyl group () contributes to hydrogen-bonding capabilities, while the halogen atoms enhance electrophilic reactivity . The planar aromatic system facilitates π-π stacking interactions, critical for binding biological targets such as enzymes or DNA.
Physicochemical Characteristics
Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.64 g/mol | |
| Solubility | Moderate in polar solvents | |
| Stability | Sensitive to moisture |
The electron-withdrawing effects of chlorine and fluorine reduce electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the sulfamoyl group. This electronic profile also enhances metabolic stability, a desirable trait in drug candidates .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, general routes involve sequential functionalization of aniline derivatives:
-
Sulfonation: Introduction of the sulfamoyl group via reaction with chlorosulfonic acid, followed by amidation.
-
Halogenation: Electrophilic substitution using chlorine and fluorine sources under controlled conditions .
Optimization focuses on minimizing byproducts, with catalysts and temperature adjustments improving yield.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and purity. Recent advances employ flow chemistry to enhance reaction control, reducing decomposition risks associated with exothermic steps .
Biological and Pharmacological Activity
Antibacterial Mechanisms
The sulfamoyl group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in bacterial folate synthesis. This mechanism, shared with sulfonamide antibiotics, disrupts nucleotide production, leading to bacteriostatic effects . Fluorine’s electronegativity enhances membrane permeability, while chlorine increases binding affinity through hydrophobic interactions.
Applications in Scientific Research
Pharmaceutical Development
4-Chloro-2-fluoro-5-sulfamoylaniline serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its modular structure allows derivatization at the amine or sulfamoyl groups, enabling structure-activity relationship (SAR) studies .
Fluorescent Imaging
Conjugation with fluorophores yields probes for tracking cellular uptake. The sulfamoyl group’s polarity ensures solubility in aqueous media, while halogen atoms prevent aggregation-induced quenching .
| Precaution Code | Phrase |
|---|---|
| P261 | Avoid breathing dust/particles |
| P280 | Wear protective gloves/eye/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |
Comparative Analysis with Structural Analogs
Halogenated Sulfonamide Derivatives
Compared to 4-chloro-2-fluorobenzenesulfonamide, the aniline moiety in 4-chloro-2-fluoro-5-sulfamoylaniline offers a secondary amine for further functionalization, broadening its utility in medicinal chemistry .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume